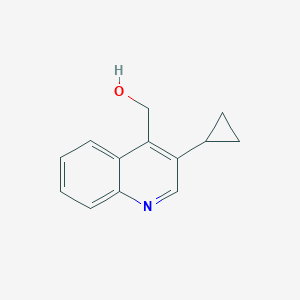![molecular formula C14H16N2OS B13867346 Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- CAS No. 832102-94-0](/img/structure/B13867346.png)
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves several steps. One common method includes the reaction of 5-aminobenzo[b]thiophene-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Análisis De Reacciones Químicas
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
Aplicaciones Científicas De Investigación
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom but in an aromatic state.
Piperazine: A six-membered ring with two nitrogen atoms.
Phosphorinane: A six-membered ring with one phosphorus atom.
Arsinane: A six-membered ring with one arsenic atom.
The uniqueness of Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]- lies in its specific structure, which combines the piperidine ring with a benzo[b]thiophene moiety, providing distinct chemical and biological properties .
Propiedades
Número CAS |
832102-94-0 |
|---|---|
Fórmula molecular |
C14H16N2OS |
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
(5-amino-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H16N2OS/c15-11-4-5-12-10(8-11)9-13(18-12)14(17)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7,15H2 |
Clave InChI |
RZJDNTBSGPAANZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[2-(4-iodophenyl)-2-oxoethyl]propanedioate](/img/structure/B13867274.png)


![3-[3-(6-Methylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B13867295.png)





![5-nitro-2-[2-(1-pyrrolidinyl)ethoxy]Pyridine](/img/structure/B13867315.png)


![4-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]morpholine](/img/structure/B13867326.png)
![N-(2-Aminophenyl)-4-[[[(4S)-4,5-dihydro-4-phenyl-2-thiazolyl]amino]methyl]-benzamide](/img/structure/B13867335.png)
